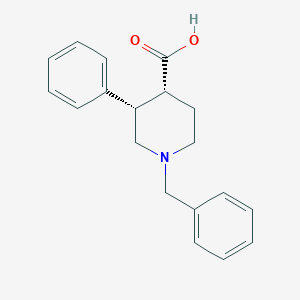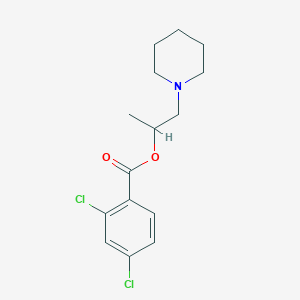
1-(Diphenylacetyl)-4-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Diphenylacetyl)-4-methylpiperazine, also known as DMAP, is a chemical compound that is commonly used in scientific research. It is a piperazine derivative that has been found to have various biochemical and physiological effects. DMAP has been used in numerous studies to investigate its mechanism of action and potential applications in the field of medicine.
作用机制
The mechanism of action of 1-(Diphenylacetyl)-4-methylpiperazine is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 1-(Diphenylacetyl)-4-methylpiperazine has been shown to inhibit the activity of the protein kinase C (PKC) pathway, which plays a role in regulating cell growth and differentiation.
Biochemical and Physiological Effects
1-(Diphenylacetyl)-4-methylpiperazine has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-(Diphenylacetyl)-4-methylpiperazine has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(Diphenylacetyl)-4-methylpiperazine has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One advantage of using 1-(Diphenylacetyl)-4-methylpiperazine in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 1-(Diphenylacetyl)-4-methylpiperazine has been extensively studied and its biological activities are well characterized. However, one limitation of using 1-(Diphenylacetyl)-4-methylpiperazine is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are many potential future directions for research on 1-(Diphenylacetyl)-4-methylpiperazine. One area of interest is the development of 1-(Diphenylacetyl)-4-methylpiperazine-based cancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of 1-(Diphenylacetyl)-4-methylpiperazine and its potential applications in the treatment of other diseases, such as neurodegenerative disorders. Finally, the development of new synthesis methods for 1-(Diphenylacetyl)-4-methylpiperazine could also be an area of future research.
合成方法
The synthesis of 1-(Diphenylacetyl)-4-methylpiperazine involves the reaction of diphenylacetyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization. This method of synthesis has been used in many studies to produce 1-(Diphenylacetyl)-4-methylpiperazine for research purposes.
科学研究应用
1-(Diphenylacetyl)-4-methylpiperazine has been extensively studied for its potential applications in the field of medicine. It has been found to have a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. 1-(Diphenylacetyl)-4-methylpiperazine has also been shown to have an inhibitory effect on the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
属性
产品名称 |
1-(Diphenylacetyl)-4-methylpiperazine |
|---|---|
分子式 |
C19H22N2O |
分子量 |
294.4 g/mol |
IUPAC 名称 |
1-(4-methylpiperazin-1-yl)-2,2-diphenylethanone |
InChI |
InChI=1S/C19H22N2O/c1-20-12-14-21(15-13-20)19(22)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3 |
InChI 键 |
IZRMMAFVFMFKSJ-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CN1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-bromo-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B257235.png)
![3,5-di-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B257236.png)
![1-[Benzyl(methyl)amino]propan-2-yl 2,4-dichlorobenzoate](/img/structure/B257237.png)


![2-[(Dimethylamino)methyl]phenyl dimethylcarbamate](/img/structure/B257243.png)


![2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate](/img/structure/B257253.png)

![4-[Ethyl(2-phenylethyl)amino]-1-(4-fluorophenyl)-1-butanone](/img/structure/B257256.png)
![1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B257259.png)

